molecular formula C23H26N2O5S B2782406 6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline CAS No. 897624-36-1

6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline

Cat. No. B2782406
CAS RN: 897624-36-1
M. Wt: 442.53
InChI Key: GZVJIASTFNLISE-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline, also known as DMQX, is a chemical compound that belongs to the quinoline family. It is a potent non-competitive antagonist of the ionotropic glutamate receptor, which is a type of receptor found in the central nervous system. DMQX has been extensively studied due to its potential therapeutic applications in treating various neurological disorders.

Mechanism of Action

6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline acts as a non-competitive antagonist of the ionotropic glutamate receptor by binding to the receptor site and blocking the passage of ions through the channel. This results in a decrease in synaptic transmission and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline has been shown to have a number of biochemical and physiological effects, including a decrease in synaptic transmission, a reduction in excitatory neurotransmission, and a decrease in the release of glutamate. It has also been shown to reduce the expression of certain genes involved in synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

One advantage of using 6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline in lab experiments is its potency as an antagonist of the ionotropic glutamate receptor. This allows researchers to study the role of glutamate receptors in neurological disorders with greater precision. However, one limitation of using 6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline. One area of interest is the development of more selective antagonists of the ionotropic glutamate receptor, which could lead to more effective treatments for neurological disorders. Another area of interest is the study of the role of glutamate receptors in neuroinflammation and neurodegeneration. Additionally, there is potential for the use of 6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline in the development of novel therapies for pain management and addiction.

Synthesis Methods

The synthesis of 6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline involves the reaction of 6,7-dimethoxyquinoline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography.

Scientific Research Applications

6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline has been widely used in scientific research to study the role of ionotropic glutamate receptors in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent antagonist of the AMPA receptor subtype, which is involved in synaptic plasticity and memory formation. 6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline has also been used to study the role of glutamate receptors in pain perception and addiction.

properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-28-16-7-9-17(10-8-16)31(26,27)22-15-24-19-14-21(30-3)20(29-2)13-18(19)23(22)25-11-5-4-6-12-25/h7-10,13-15H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVJIASTFNLISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(piperidin-1-yl)quinoline

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